Zinc acetylacetonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Zinc-Based Materials

Zinc acetylacetonate xhydrate is a valuable precursor for synthesizing various zinc-based materials due to its good solubility and ease of decomposition. When subjected to thermal treatment, it decomposes to zinc oxide (ZnO), a widely studied material with applications in photocatalysis, electronics, and gas sensors []. Research has explored using Zn(acac)2•xH2O for the synthesis of other zinc-containing materials like nanoparticles, thin films, and metal-organic frameworks (MOFs) [, ].

Catalyst and Catalyst Precursor

Zinc acetylacetonate xhydrate finds use as a catalyst or a precursor for various catalytic reactions. The presence of the coordinated acetylacetonate ligand makes the central zinc ion accessible for participation in catalytic cycles. Research has explored its application in organic transformations like aldol condensations and Diels-Alder reactions []. Additionally, it can be used as a precursor for synthesizing well-defined heterogeneous catalysts containing zinc [].

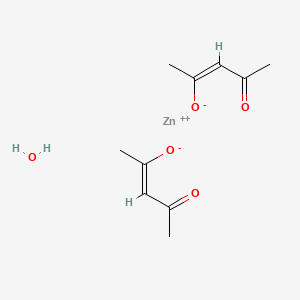

Zinc acetylacetonate hydrate is an organometallic compound with the chemical formula . It is a coordination complex formed from zinc and acetylacetone, where zinc is chelated by two acetylacetonate ligands. This compound typically exists as a trimer, represented as , in which each zinc ion is coordinated by five oxygen atoms in a distorted trigonal bipyramidal geometry . Zinc acetylacetonate hydrate is a crystalline substance that exhibits slight solubility in water but is more soluble in organic solvents, making it useful in various chemical applications.

- Formation of Zinc Oxide: It can decompose to form zinc oxide nanoparticles when heated or treated with certain solvents. The reaction proceeds through a ligand-exchange mechanism, where the acetylacetonate groups dissociate from the zinc center .

- Catalytic Activity: This compound acts as a catalyst in organic synthesis, particularly in forming carbon-carbon bonds and synthesizing long-chain alcohols and aldehydes . It has also been used to prepare magnetic films such as and other zinc-based materials .

Several methods exist for synthesizing zinc acetylacetonate hydrate:

- Reaction of Zinc Sulfate: One common method involves reacting zinc sulfate with acetylacetone and sodium hydroxide. This method yields the hydrate form of the compound through controlled precipitation .

- Solvent-Based Methods: Another approach utilizes refluxing an oversaturated solution of zinc acetylacetonate hydrate in organic solvents such as 1-butanol or isobutanol to produce zinc oxide nanoparticles .

Zinc acetylacetonate hydrate finds applications across various fields:

- Catalyst in Organic Synthesis: It is widely used as a catalyst for synthesizing complex organic molecules, particularly in reactions involving carbon-carbon bond formation .

- Material Science: The compound serves as a precursor for producing thin films of zinc oxide and other zinc-based materials through methods such as chemical vapor deposition (CVD) .

- Nanotechnology: It is utilized to synthesize nanostructured materials, including nanoparticles and nanorods, which have applications in electronics and optics .

Studies on the interactions of zinc acetylacetonate hydrate with other compounds have shown its effectiveness as a catalyst in various reactions. Its ability to facilitate ligand exchange reactions makes it valuable for synthesizing other metal complexes and organic compounds . Additionally, research indicates that its interaction with different solvents can influence the morphology and size of the resulting nanoparticles during synthesis processes.

Zinc acetylacetonate hydrate shares similarities with several other metal acetylacetonates. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zinc Acetylacetonate | Anhydrous form; commonly used in catalysis | |

| Copper Acetylacetonate | Exhibits different catalytic properties; blue color | |

| Iron Acetylacetonate | Used for magnetic materials; different oxidation state | |

| Manganese Acetylacetonate | Catalytic properties similar to those of iron |

Uniqueness of Zinc Acetylacetonate Hydrate:

Zinc acetylacetonate hydrate's unique trimeric structure allows for distinct coordination chemistry compared to its counterparts. Its solubility profile and ability to form nanoparticles further enhance its utility in material science applications, setting it apart from other metal acetylacetonates.

Molecular Formula and Composition

Zinc acetylacetonate hydrate is a coordination complex with the molecular formula C₁₀H₁₄O₄Zn·xH₂O, where x represents the number of water molecules associated with the compound [1] [4]. The anhydrous form of zinc acetylacetonate has a molecular weight of 263.60 g/mol [19] [34], while the hydrated forms exhibit molecular weights of 281.6 g/mol for the monohydrate and 283.6 g/mol for compounds with higher hydration states [1] [5]. The compound consists of a central zinc ion coordinated to two acetylacetonate ligands, with the chemical formula for the acetylacetonate anion being C₅H₇O₂⁻ [2] [6].

The composition of zinc acetylacetonate hydrate includes zinc content typically ranging from 23.5 to 26.0 percent by weight in commercial preparations [21] [37]. The molecular structure features zinc ions chelated by bidentate acetylacetonate ligands, which enhance the stability of the complex through the formation of six-membered chelate rings [17] [18]. The presence of water molecules in the hydrated forms influences both the thermal stability and reactivity of the compound [17] [22].

| Property | Anhydrous Form | Hydrated Form |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₄Zn | C₁₀H₁₄O₄Zn·xH₂O |

| Molecular Weight | 263.60 g/mol [19] | 281.6-283.6 g/mol [1] [5] |

| Zinc Content | ~25% [21] | Variable |

| CAS Number | 14024-63-6 [6] | 108503-47-5 [4] |

Structural Characteristics

Trimeric Structure (Zn₃(acac)₆)

Zinc acetylacetonate exists predominantly as a trimeric structure in the solid state, represented by the formula Zn₃(acac)₆ [2] . This trimeric arrangement represents the true molecular structure of the compound, rather than the monomeric formula commonly used for simplicity [2] [13]. The trimer formation occurs through bridging interactions between individual zinc acetylacetonate units, creating a more stable three-dimensional structure [9].

In the trimeric configuration, each zinc center maintains its coordination environment while participating in intermolecular interactions that stabilize the overall structure [9] [13]. The trimeric nature of zinc acetylacetonate has been confirmed through structural studies and is responsible for many of the compound's characteristic physical and chemical properties [2] . Through sublimation processes, both monomeric and trimeric forms can be obtained, with the monomer exhibiting monoclinic crystal structure with space group C2/c [2].

Coordination Geometry

Each zinc ion in the trimeric structure adopts a distorted trigonal bipyramidal coordination geometry, surrounded by five oxygen atoms [2] [9]. The coordination environment consists of oxygen atoms from multiple acetylacetonate ligands, creating a complex three-dimensional arrangement [13]. The distorted trigonal bipyramidal geometry represents a departure from ideal coordination geometries due to the constraints imposed by the chelating ligands and intermolecular interactions [9] [15].

The zinc-oxygen bond lengths in the coordination sphere typically range from 2.01 to 2.04 Å, with variations depending on the specific coordination environment and crystal packing effects [32]. In related five-coordinate zinc acetylacetonate complexes, the coordination geometry has been described as square pyramidal with slight distortions [12] [32]. The coordination number of five is characteristic of zinc acetylacetonate complexes and distinguishes them from octahedral six-coordinate complexes commonly observed with other metal acetylacetonates [10] [12].

Hydration States and Effects

Zinc acetylacetonate can exist in several hydration states, with monohydrate and dihydrate forms being the most commonly encountered [2] [17]. The hydration state significantly affects the thermal stability and decomposition behavior of the compound [22] [24]. The monoaqueous complex Zn(acetylacetonate)₂H₂O adopts a pentacoordinate structure with square pyramidal geometry, where the water molecule occupies an axial position [10].

The presence of water molecules influences the melting point and decomposition temperature of the compound [22] [25]. Hydrated forms typically exhibit lower thermal stability compared to the anhydrous material, with water loss occurring in the temperature range of 40 to 120°C [22] [24]. The structures of both monohydrate and dihydrate forms have been characterized crystallographically, revealing distinct coordination environments and hydrogen bonding patterns [2] [10].

Physical Properties

Melting and Decomposition Behavior

Zinc acetylacetonate hydrate exhibits characteristic thermal behavior with a melting point ranging from 135 to 138°C for the hydrated forms [4] [21] [23]. The anhydrous form has a slightly different melting range of 124 to 126°C [24] [34]. The compound undergoes thermal decomposition rather than simple melting, with the process beginning around the melting point and proceeding through multiple stages [22] [24].

Thermal analysis using thermogravimetric analysis reveals a single-stage mass decomposition process [22]. The decomposition initiates with the loss of water molecules at temperatures between 40 and 120°C, followed by significant mass loss at approximately 150°C with a total mass loss of 46.4% [22]. Differential scanning calorimetry studies show an exothermic peak at 186°C, corresponding to the decomposition temperature of the zinc acetylacetonate complex [22]. The final decomposition product is zinc oxide, making this compound useful as a precursor for zinc oxide synthesis [2] [4].

| Thermal Property | Temperature Range | Reference |

|---|---|---|

| Melting Point (Hydrated) | 135-138°C | [4] [21] [23] |

| Melting Point (Anhydrous) | 124-126°C | [24] [34] |

| Water Loss | 40-120°C | [22] |

| Major Decomposition | ~150°C | [22] |

| Exothermic Peak | 186°C | [22] |

Solubility Profile

Zinc acetylacetonate hydrate exhibits limited solubility in water, with reported values of approximately 6.9 g/L at 20°C [23] and 9.1 g/L at 20°C [39]. The compound decomposes in water rather than dissolving completely, which limits its use in aqueous applications [4] [23]. The decomposition in water occurs due to hydrolysis of the acetylacetonate ligands, leading to the formation of zinc hydroxide and acetylacetone [23] [24].

The compound demonstrates excellent solubility in organic solvents, particularly in ethanol, acetone, methanol, and benzene [4] [17] [20] [39]. This solubility profile makes zinc acetylacetonate hydrate particularly valuable for applications requiring non-aqueous solvent systems [16] [19]. The solubility in organic solvents is attributed to the organic nature of the acetylacetonate ligands and the overall molecular structure of the complex [17] [18].

Hygroscopic Nature

Zinc acetylacetonate hydrate is characterized as a hygroscopic material that readily absorbs moisture from the atmosphere [4] [21] [23]. This hygroscopic nature results in the compound becoming sticky over time when exposed to ambient humidity, which can impact its free-flowing properties during handling and storage [21]. The hygroscopic behavior is directly related to the presence of coordination sites that can accommodate additional water molecules [21] [40].

The hygroscopic properties require special storage conditions to maintain the integrity of the compound [23] [25]. Storage below 30°C in dry conditions is recommended to prevent excessive moisture uptake [39]. The compound's sensitivity to moisture also affects its thermal analysis results, as absorbed water can influence decomposition temperatures and pathways [22] [24].

Spectroscopic Properties

Infrared Spectroscopic Features

The infrared spectrum of zinc acetylacetonate hydrate exhibits characteristic absorption bands that provide insight into the molecular structure and bonding [26] [27] [28]. The carbonyl stretching vibrations appear as strong bands in the region of 1570-1580 cm⁻¹, corresponding to the chelated acetylacetonate ligands [27] [42]. These bands are shifted to lower frequencies compared to free acetylacetone due to the coordination effect [27] [44].

The carbon-carbon stretching vibrations of the chelate ring system appear in the range of 1516-1605 cm⁻¹, with additional bands observed at 1456-1460 cm⁻¹ attributed to methyl group vibrations [27]. The asymmetrical and symmetrical stretching vibrations of the chelate backbone occur at 1350-1354 cm⁻¹ and 1255-1275 cm⁻¹, respectively [27]. Characteristic metal-oxygen stretching vibrations are observed in the lower frequency region around 422-448 cm⁻¹, confirming the coordination of the acetylacetonate ligands to the zinc center [27].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1570-1580 | Carbonyl stretching [27] |

| ν(C=C) | 1516-1605 | Carbon-carbon stretching [27] |

| νₐₛ(C=C=C) | 1350-1354 | Asymmetric backbone [27] |

| νₛ(C=C=C) | 1255-1275 | Symmetric backbone [27] |

| ν(Zn-O) | 422-448 | Metal-oxygen stretching [27] |

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary information to infrared spectroscopy for zinc acetylacetonate hydrate, with characteristic bands appearing throughout the spectral range [29] [38]. The most informative band for studying the metal-ligand interaction is the totally symmetric metal-oxygen stretching vibration, typically observed around 530 cm⁻¹ [30] [38]. This band is particularly sensitive to the coordination environment and can be used to probe changes in the zinc-oxygen bonding [38] [42].

The Raman spectrum exhibits bands corresponding to the acetylacetonate ligand vibrations, including carbon-hydrogen stretching modes in the 2800-3000 cm⁻¹ region and various skeletal vibrations at lower frequencies [29] [38]. The chelate ring breathing modes and metal-ligand stretching vibrations provide valuable information about the coordination geometry and bonding strength [38]. The Raman spectroscopic data complement the infrared results by providing information about vibrations that may be infrared inactive or weak [29] [30].